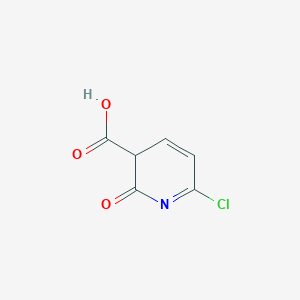
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is a purine derivative known for its unique chemical structure and potential applications in various fields. Purines are nitrogen-containing heterocyclic compounds that play crucial roles in biological systems, including DNA and RNA synthesis. This compound, with its specific methylation pattern, exhibits distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable purine derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding purine metabolism.
Medicine: Investigated for its therapeutic potential in treating diseases related to purine metabolism, such as gout.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethylxanthine:
1,3-Dimethyluric acid: Another purine derivative with distinct biological activities.
Uniqueness
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is unique due to its specific methylation at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8N4O3 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
7-methyl-3,4,5,9-tetrahydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H8N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h2-3H,1H3,(H,8,13)(H2,7,9,11,12) |
Clé InChI |
DAXAPJLQRVORJZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(NC(=O)NC2=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
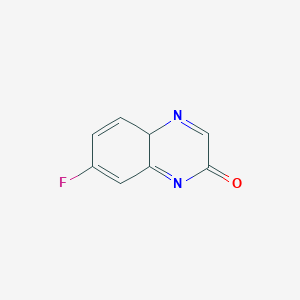
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
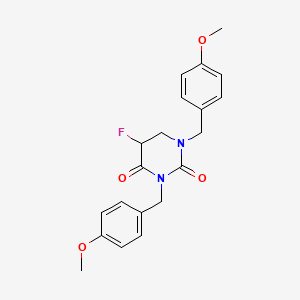
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)
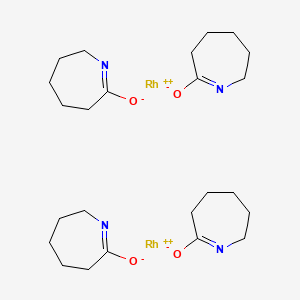
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
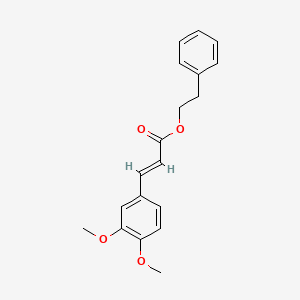

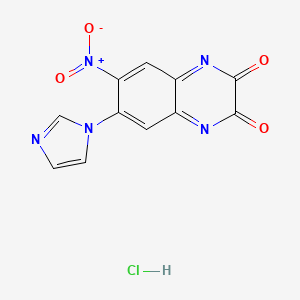
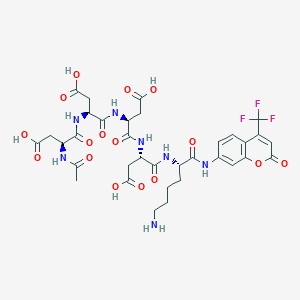
![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
